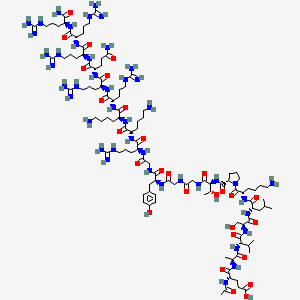
UNII-32P8I5VL5A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine and methionine.
Reduction: Reduction reactions can occur at disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model peptide in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design .
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs for various diseases such as cancer, cardiovascular diseases, and metabolic disorders .
Industry: In the industrial sector, the compound is used in the development of peptide-based materials, cosmetics, and as a research tool in drug discovery .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the target proteins .
Comparación Con Compuestos Similares
- UNII-32P8I5VL5A
- Semaglutide: A peptide used for the treatment of type 2 diabetes and obesity .
- L-alanyl-L-glutamine dipeptide: Used in nutritional supplements and medical nutrition .
Uniqueness: The uniqueness of this compound lies in its specific sequence of amino acids, which imparts unique structural and functional properties. Compared to other similar peptides, this compound may exhibit distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C107H191N43O29S2 |
|---|---|
Peso molecular |
2522 |
Bioactividad |
Inhibitor |
Secuencia |
H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. H-Cys(1)-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH |
Almacenamiento |
-20℃ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



